(R)-Zopiclone

Description

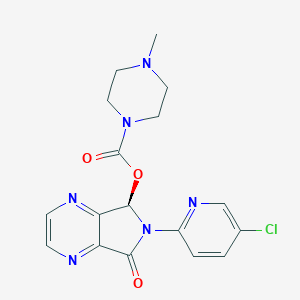

Structure

3D Structure

Properties

IUPAC Name |

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160758 | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138680-08-7 | |

| Record name | Zopiclone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOPICLONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Zopiclone's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Zopiclone, the active S-enantiomer of zopiclone (B121070), is a nonbenzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of this compound with GABA-A receptors, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission[1][2]. This compound, a cyclopyrrolone derivative, enhances the effect of GABA at the GABA-A receptor, thereby increasing the frequency of channel opening and prolonging inhibitory postsynaptic currents[1][3][4]. This potentiation of GABAergic inhibition underlies its sedative and hypnotic properties. Unlike traditional benzodiazepines, this compound exhibits a distinct pharmacological profile, which is attributed to its specific interactions with different GABA-A receptor subunit assemblies.

Molecular Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine (B76468) (BZD) binding site located at the interface of the α and γ subunits of the GABA-A receptor[1][4][5]. This binding induces a conformational change in the receptor that increases its affinity for GABA, thus potentiating the GABA-mediated chloride current[3][4]. While structurally distinct from benzodiazepines, this compound shares a common binding locus, yet the structural requirements for their interaction with the receptor differ[6].

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a cascade of events culminating in neuronal inhibition. The binding of this compound to the allosteric BZD site enhances the binding of the endogenous ligand GABA to its two orthosteric sites (located at the β-α interfaces). This cooperative binding increases the probability and/or frequency of the chloride channel opening, leading to an influx of Cl- ions. The resulting hyperpolarization of the postsynaptic neuron makes it less likely to fire an action potential in response to excitatory stimuli.

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized at various GABA-A receptor subtypes using radioligand binding assays and electrophysiological recordings.

Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) reflects the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Radioligand | Receptor Subtype | Preparation | Ki (nM) | Reference |

| [3H]Flunitrazepam | Not specified | Rat Brain Membranes | 28 (for Zopiclone) | [7] |

| [3H]Ro15-1788 | α1β2γ2 | HEK293T Cells | 50.1 ± 10.1 | [6] |

Functional Potency and Efficacy (EC50/IC50 & KD)

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) quantifies the potency of a drug in functional assays. The dissociation constant (KD) from kinetic studies also reflects potency.

| Method | Receptor Subtype | System | Parameter | Value (nM) | Reference |

| Single-channel kinetics | α1β2γ2 | HEK293 Cells | KD | ~80 | [4][8] |

| Two-electrode voltage clamp | α1β2γ2 | Xenopus Oocytes | EC50 | ~150 | [9] |

| Two-electrode voltage clamp | α1β2γ3 | Xenopus Oocytes | EC50 | ~150 | [9] |

Experimental Protocols

The characterization of this compound's interaction with GABA-A receptors relies on established in vitro techniques.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the desired GABA-A receptor subtype in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Flunitrazepam or [3H]Ro15-1788), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a competing unlabeled ligand (e.g., diazepam).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recording (Two-Electrode Voltage Clamp)

This technique measures the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with KCl (3 M) to clamp the membrane potential (e.g., at -70 mV).

-

Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Normalize the potentiated responses to the baseline GABA current.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

-

Experimental Workflow Visualization

The discovery and characterization of novel GABA-A receptor modulators like this compound typically follow a structured workflow.

Conclusion

This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site to enhance GABAergic neurotransmission. Its pharmacological profile is characterized by high affinity and potency at various GABA-A receptor subtypes. The methodologies outlined in this guide, including radioligand binding assays and electrophysiological recordings, are fundamental to the continued investigation of this compound and the development of novel, more selective modulators of the GABA-A receptor for the treatment of insomnia and other neurological disorders. The distinct structural and functional properties of this compound compared to other modulators underscore the potential for fine-tuning therapeutic interventions targeting the GABAergic system.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

Enantioselective Synthesis of Zopiclone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is a chiral molecule that exists as two enantiomers, (S)-zopiclone (eszopiclone) and (R)-zopiclone. The hypnotic activity of zopiclone is primarily attributed to the (S)-enantiomer, which possesses a significantly higher affinity for the GABA-A receptor complex, approximately 50-fold greater than the (R)-enantiomer.[1][2] Consequently, the development of enantioselective synthetic routes to obtain optically pure eszopiclone (B1671324) has been a major focus in the pharmaceutical industry to provide a therapeutic agent with improved efficacy and a better side-effect profile. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of zopiclone isomers, with a focus on chiral resolution and asymmetric synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Introduction: The Significance of Chirality in Zopiclone

Zopiclone is a cyclopyrrolone derivative that enhances the action of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative and hypnotic effects.[3] The differential pharmacological activity between the enantiomers underscores the importance of stereochemistry in drug design. Eszopiclone, the (S)-enantiomer, is reported to have a hypnotic activity that is twofold greater than racemic zopiclone.[1][4] The (R)-enantiomer is considered to have minimal hypnotic activity and may contribute to adverse effects.[5] Therefore, enantioselective synthesis is crucial for producing a more potent and safer therapeutic agent.

Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure eszopiclone can be broadly categorized into two main approaches: the resolution of racemic zopiclone and asymmetric synthesis.

Chiral Resolution of Racemic Zopiclone

Chiral resolution involves the separation of enantiomers from a racemic mixture. This is the most established and widely practiced approach for the industrial production of eszopiclone.

This method relies on the reaction of racemic zopiclone with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

Commonly Used Chiral Resolving Agents:

-

Tartaric Acid Derivatives: D-(+)-O,O'-dibenzoyltartaric acid and D-(+)-di-p-toluoyltartaric acid are frequently used.[1][2][6]

-

Malic Acid: D-malic acid has also been employed for the resolution of zopiclone.[6][7]

-

L-Tartaric Acid: This resolving agent has been utilized to selectively precipitate the S-zopiclone-L-tartrate compound.[8]

Workflow for Classical Resolution:

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Chromatographic separation of enantiomers using a chiral stationary phase (CSP) is a powerful analytical and preparative technique. For industrial-scale production, simulated moving bed (SMB) chromatography is often employed for its efficiency and continuous nature.[1][4]

Key Parameters for Chiral HPLC:

-

Chiral Stationary Phases: Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives (e.g., Chiralcel OD-RH, Chiralpak AS), are commonly used.[1][6]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often used in reverse-phase mode.[6]

Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the kinetic resolution of zopiclone precursors.[2][5][6] This method often involves the enantioselective hydrolysis or acylation of a racemic intermediate.

Workflow for Enzymatic Resolution:

Caption: General Workflow for Enzymatic Resolution of a Zopiclone Precursor.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from an achiral or prochiral starting material, avoiding the need for resolution of a racemic mixture.

This approach involves the enantioselective reduction of a prochiral ketone precursor to the corresponding chiral alcohol, which is a key intermediate in zopiclone synthesis. Chiral reagents or catalysts are employed to control the stereochemistry of the reduction.

Kinetic resolution involves the use of a chiral catalyst that preferentially reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For instance, a chiral imidazothiazole catalyst has been used to catalyze the reaction of a racemic hemiacetal intermediate with a chloroformate, leading to the formation of the (S)-hemiacetal carbonate with good yield and enantioselectivity.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data for various enantioselective synthesis methods.

Table 1: Chiral Resolution via Diastereomeric Salt Formation

| Resolving Agent | Solvent System | Yield of Eszopiclone | Chiral Purity (ee/HPLC) | Reference |

| D-(+)-di-p-toluoyltartaric acid monohydrate | Acetonitrile | 35% | 99.9% (HPLC) | [2] |

| D-(+)-O,O'-dibenzoyltartaric acid | Dichloromethane (B109758)/Acetonitrile | 23% | >99% | [1] |

| D-malic acid | Methanol/Acetone | 36% | Not specified | [11] |

| L-tartaric acid | Acetonitrile/Ethanol/Dichloromethane | >30% | ~96% (S-enantiomer) | [8] |

Table 2: Asymmetric Synthesis via Kinetic Resolution

| Catalyst | Racemic Intermediate | Reagent | Yield of (S)-intermediate | Enantiomeric Excess (ee) | Reference |

| Chiral imidazothiazole | Hemiacetal | Phenyl chloroformate | 41.8% | 85% | [10] |

| Chiral imidazothiazole | Hemiacetal | Phenyl chloroformate | 35.0% | 90% | [10] |

| Chiral imidazothiazole | Hemiacetal | Chloromethyl chloroformate | 43.0% | 76% | [9] |

| Chiral imidazothiazole | Hemiacetal | Vinyl chloroformate | 38.0% | 79% | [9] |

Experimental Protocols

Protocol for Chiral Resolution with D-(+)-di-p-toluoyltartaric acid monohydrate

-

Step 1: Salt Formation and Crystallization

-

Dissolve 100 g (0.26 mol) of racemic zopiclone in 1.2 L of acetonitrile at 50-60 °C.[2]

-

Add 84 g (0.21 mol) of D-(+)-di-p-toluoyltartaric acid monohydrate to the solution.[2]

-

Stir the reaction mixture for 1 hour at 50-60 °C.[2]

-

Cool the mixture to 35-45 °C to allow for the precipitation of the diastereomeric salt.[2]

-

Separate the precipitated solid by filtration and wash with 100 mL of acetonitrile.[2]

-

-

Step 2: Liberation of Eszopiclone

-

Step 3: Recrystallization

Protocol for Asymmetric Synthesis via Kinetic Resolution

-

Step 1: Catalytic Kinetic Resolution

-

To a reaction flask, add 5.24 g (20 mmol) of racemic hemiacetal intermediate, 0.37 g (2 mmol) of (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (chiral catalyst), 2.7 mL of triethylamine, and 100 mL of dry dichloromethane.[10]

-

Slowly add a solution of 2.5 mL of phenyl chloroformate in 100 mL of dichloromethane dropwise at room temperature over approximately 1 hour.[10]

-

Stir the reaction mixture overnight at room temperature.[10]

-

Adjust the pH of the solution to 8-9 with a 10% sodium carbonate solution.[10]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[10]

-

Purify the residue by silica (B1680970) gel column chromatography (ethyl acetate:petroleum ether = 2:3) to obtain (S)-hemiacetal phenyl carbonate.[10]

-

-

Step 2: Synthesis of Eszopiclone

-

Dissolve 7.6 g (20 mmol, 90% ee) of the obtained (S)-hemiacetal phenyl carbonate in 50 mL of acetonitrile at room temperature.[9]

-

Slowly add 4.4 mL of N-methylpiperazine and allow the reaction to proceed at room temperature for 2 hours.[9]

-

Remove the solvent under reduced pressure.[9]

-

Purify the residue by silica gel column chromatography (ethyl acetate:methanol = 20:1) to obtain eszopiclone.[9]

-

Mechanism of Action: Zopiclone and the GABA-A Receptor

Zopiclone exerts its hypnotic effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[12] Although not a benzodiazepine (B76468), it binds to the benzodiazepine site or a closely related allosteric site on the GABA-A receptor complex.[12] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, neuronal inhibition and sedation.[12]

Caption: Signaling Pathway of Eszopiclone at the GABA-A Receptor.

Conclusion

The enantioselective synthesis of zopiclone isomers, particularly eszopiclone, is a critical aspect of modern pharmaceutical manufacturing. While classical resolution via diastereomeric salt formation remains a robust and widely used industrial method, advancements in chiral chromatography, enzymatic resolution, and asymmetric synthesis offer promising alternatives with the potential for improved efficiency and sustainability. The choice of synthetic strategy depends on various factors, including cost, scalability, and desired purity. This guide provides a comprehensive overview of the key methodologies, offering valuable insights and practical protocols for researchers and professionals in the field of drug development. Further research into novel chiral catalysts and biocatalytic systems will continue to drive innovation in the enantioselective synthesis of eszopiclone and other chiral pharmaceuticals.

References

- 1. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]

- 2. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. CN107445961B - A method for synthesizing eszopiclone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. CN103193779A - Eszopiclone preparation method - Google Patents [patents.google.com]

- 12. What is the mechanism of Zopiclone? [synapse.patsnap.com]

A Comparative Pharmacological Profile of (R)-Zopiclone and (S)-Zopiclone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone (B121070), a non-benzodiazepine hypnotic of the cyclopyrrolone class, is a racemic mixture of two enantiomers: (R)-Zopiclone and (S)-Zopiclone. This technical guide provides a comprehensive comparative analysis of the pharmacological profiles of these enantiomers. It is now well-established that the pharmacological activity of zopiclone resides almost exclusively in the (S)-enantiomer, also known as eszopiclone (B1671324). This document delves into the stereoselective interactions with γ-aminobutyric acid type A (GABA-A) receptors, functional activity, pharmacokinetic properties, and metabolic pathways of each enantiomer. All quantitative data are summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms.

Introduction

Zopiclone has been widely prescribed for the treatment of insomnia.[1] Its mechanism of action is similar to that of benzodiazepines, involving positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system.[2][3] As a chiral compound, zopiclone's pharmacological and pharmacokinetic properties are stereoselective. The resolution of the racemate into its constituent enantiomers has revealed that (S)-Zopiclone is the eutomer, possessing the desired hypnotic and anxiolytic effects, while this compound is the distomer with significantly lower pharmacological activity.[4] This guide aims to provide a detailed technical comparison of the two enantiomers to inform research and drug development efforts in the field of sedative-hypnotics.

Comparative Pharmacodynamics

The primary pharmacodynamic target of zopiclone is the GABA-A receptor, a ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission in the brain. The differential effects of (R)- and (S)-Zopiclone are most pronounced in their interaction with this receptor complex.

Binding Affinity at GABA-A Receptors

The binding of zopiclone enantiomers to the benzodiazepine (B76468) site on the GABA-A receptor is highly stereoselective. (S)-Zopiclone exhibits a significantly higher affinity for this site compared to this compound. Radioligand binding assays, typically using [3H]flunitrazepam, have been employed to determine the binding affinities (Ki) of the enantiomers for various GABA-A receptor subtypes.

| Receptor Subtype | (S)-Zopiclone (eszopiclone) Ki (nM) | This compound Ki (nM) | Reference |

| α1β2γ2 | ~13 | >10,000 | [5] |

| α2β2γ2 | ~12 | >10,000 | [5] |

| α3β2γ2 | ~19 | >10,000 | [5] |

| α5β2γ2 | ~25 | >10,000 | [5] |

| Cerebellar membranes | 21 ((+)-zopiclone) | 1,130 ((-)-zopiclone) | [4] |

Note: The nomenclature of (+) and (-) corresponds to dextrorotatory and levorotatory, which for zopiclone are (S) and (R) respectively.

Functional Activity at GABA-A Receptors

The functional consequence of binding to the GABA-A receptor is the potentiation of GABA-induced chloride currents, leading to neuronal hyperpolarization and inhibition. Electrophysiological studies, such as whole-cell patch-clamp recordings, are used to quantify the functional activity of the enantiomers, typically reported as the concentration required to produce 50% of the maximal potentiation (EC50).

| Parameter | (S)-Zopiclone (eszopiclone) | This compound | Reference |

| GABA Potentiation (α1β2γ2) EC50 | ~20 nM | Inactive at relevant concentrations | [6] |

| Maximal Efficacy (% of Diazepam) | Similar to diazepam | Not applicable | [7] |

(S)-Zopiclone acts as a positive allosteric modulator, increasing the apparent affinity of GABA for its receptor and thereby enhancing the frequency of channel opening.[6] In contrast, this compound shows negligible potentiation of GABA-induced currents at clinically relevant concentrations.

Comparative Pharmacokinetics

The pharmacokinetic profile of zopiclone is characterized by significant stereoselectivity, with the (S)-enantiomer exhibiting a more favorable profile for a hypnotic agent.[8][9]

| Parameter | (S)-Zopiclone (eszopiclone) | This compound | Reference |

| Cmax (ng/mL) | 87.3 | 44.0 | [9] |

| AUC (ng·h/mL) | 691.3 | 209.5 | [9] |

| t1/2 (hours) | 6.7 | 3.8 | [9] |

| Oral Clearance (CL/F) (mL/min) | 195.5 | 659.8 | [9] |

| Volume of Distribution (Vd/F) (L) | 98.6 | 192.8 | [9] |

| Protein Binding | 52-59% | 52-59% | [2] |

| Bioavailability | ~80% | ~80% | [2] |

Data from a study involving oral administration of 15 mg racemic zopiclone.[9]

The higher Cmax and AUC, coupled with a longer elimination half-life for (S)-Zopiclone, contribute to its sustained hypnotic effect throughout the night.[9] The faster clearance and larger volume of distribution of this compound result in lower systemic exposure and a shorter duration of action.[9]

Comparative Metabolism

Zopiclone is extensively metabolized in the liver, primarily through oxidation and demethylation, followed by further transformation of the metabolites.[10] The primary cytochrome P450 (CYP) enzymes involved are CYP3A4 and CYP2E1.[2] The main metabolites are N-desmethylzopiclone and zopiclone-N-oxide.[10]

The metabolism of zopiclone is also stereoselective. Following administration of the racemate, higher concentrations of the (S)-enantiomers of the N-demethyl and N-oxide metabolites are found in the urine compared to their (R)-antipodes.[8]

Experimental Protocols

Radioligand Binding Assay ([3H]flunitrazepam Competition)

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Zopiclone for the benzodiazepine binding site on GABA-A receptors.

Methodology:

-

Membrane Preparation: Whole brains or specific brain regions (e.g., cerebellum, hippocampus) from rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then ultracentrifuged to pellet the membranes containing the GABA-A receptors. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of [3H]flunitrazepam (a high-affinity radioligand for the benzodiazepine site).

-

Increasing concentrations of the unlabeled competitor ligand (this compound or (S)-Zopiclone).

-

The prepared membrane suspension.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional potentiation of GABA-induced currents by (R)- and (S)-Zopiclone.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Alternatively, primary neurons can be cultured. The cells are plated on coverslips for recording.

-

Recording Setup: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.

-

Whole-Cell Configuration: The micropipette is advanced towards a cell using a micromanipulator. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior (the whole-cell configuration).

-

Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline inward current (chloride ions flow into the cell). After establishing a stable baseline, the same concentration of GABA is co-applied with various concentrations of (R)- or (S)-Zopiclone.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced current by the zopiclone enantiomer is recorded. The peak amplitude of the current in the presence of the drug is compared to the baseline current. A concentration-response curve is generated, and the EC50 value is determined by fitting the data to a sigmoidal function.[12]

Visualizations

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by (S)-Zopiclone.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The pharmacological profile of zopiclone is markedly stereoselective, with the (S)-enantiomer, eszopiclone, being the pharmacologically active agent responsible for the hypnotic effects. (S)-Zopiclone exhibits significantly higher affinity and functional activity at the GABA-A receptor compared to this compound. Furthermore, the pharmacokinetic properties of (S)-Zopiclone, including its higher plasma concentrations and longer half-life, contribute to its clinical efficacy as a hypnotic. This in-depth technical guide provides a comprehensive comparison of the two enantiomers, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The clear distinction in the pharmacological profiles of (R)- and (S)-Zopiclone underscores the importance of stereochemistry in drug design and development.

References

- 1. Zopiclone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 3. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

- 7. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of zopiclone and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. docs.axolbio.com [docs.axolbio.com]

(R)-Zopiclone binding affinity for benzodiazepine receptors

An In-Depth Technical Guide to the Binding Affinity of (R)-Zopiclone for Benzodiazepine (B76468) Receptors

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent belonging to the cyclopyrrolone class, is widely utilized for the treatment of insomnia.[1][2] It exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Zopiclone is a racemic mixture composed of two enantiomers: (S)-Zopiclone (Eszopiclone) and this compound. The pharmacological activity of racemic zopiclone is primarily attributed to the (S)-enantiomer, which is marketed as Eszopiclone (B1671324).[1] This guide provides a detailed technical overview of the binding affinity of the (R)-enantiomer of Zopiclone for the benzodiazepine binding site on the GABA-A receptor, offering comparative data, experimental methodologies, and a visualization of its mechanism of action.

Binding Affinity of Zopiclone Enantiomers

The binding affinity of Zopiclone and its enantiomers to the benzodiazepine site on the GABA-A receptor is typically determined through competitive radioligand binding assays. These assays measure the concentration of a compound required to inhibit the binding of a known radiolabeled ligand to the receptor by 50% (IC50), which can then be used to calculate the inhibitory constant (Ki).

Studies have consistently demonstrated a significant stereoselectivity in the binding of Zopiclone enantiomers to the benzodiazepine receptor. The (+)-enantiomer, (S)-Zopiclone (Eszopiclone), exhibits a substantially higher affinity for the receptor compared to the (-)-enantiomer, this compound. One study reported the half-maximal inhibitory concentrations (IC50) for (+)-zopiclone and (-)-zopiclone as 21 nmol/liter and 1,130 nmol/liter, respectively, indicating a more than 50-fold higher affinity for the (+)-enantiomer.[5]

Eszopiclone has a broad affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[6][7] In contrast to some benzodiazepines, Zopiclone does not significantly distinguish between GABA-A receptors containing different alpha-subunits (often referred to as BZ(1) and BZ(2) phenotypes).[3]

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding affinity of Zopiclone enantiomers and the racemate.

| Compound | Receptor/Tissue | Ligand Displaced | Binding Affinity (IC50/Ki) [nM] | Reference |

| This compound | Benzodiazepine Receptor | 1,130 (IC50) | Blaschke G, et al. Chirality. 1993.[5] | |

| (S)-Zopiclone | Benzodiazepine Receptor | 21 (IC50) | Blaschke G, et al. Chirality. 1993.[5] | |

| Racemic Zopiclone | Rat Hippocampus | 36 (Ki) | Julou L, et al. Pharmacology. 1985.[8] | |

| Racemic Zopiclone | Rat Cerebellum | 22.5 (Ki) | Julou L, et al. Pharmacology. 1985.[8] | |

| Racemic Zopiclone | GABA-A Receptor | [3H]-flunitrazepam | 28 (affinity) | Sanger DJ, et al. Eur Psychiatry. 1995.[3] |

Experimental Protocols

The determination of binding affinities for this compound and other ligands at the benzodiazepine receptor site is predominantly achieved through radioligand binding assays.[9][10][11]

Competitive Radioligand Binding Assay

This is the most common method used to determine the affinity (Ki) of an unlabeled compound, such as this compound.

1. Receptor Preparation:

-

Source: Membranes are prepared from either specific brain regions of animals (e.g., rat cortex, hippocampus, or cerebellum) or from cell lines (e.g., HEK293T) transiently expressing specific recombinant GABA-A receptor subtypes.[6][8][9]

-

Procedure: The tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate then undergoes centrifugation to isolate the cell membranes containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.[9]

2. Assay Procedure:

-

Components: The assay mixture includes the prepared receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]Ro15-1788 or [3H]-flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).[6][12]

-

Incubation: The components are incubated together to allow the binding to reach equilibrium. Incubation is typically performed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes).[9]

-

Separation: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[11]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[11]

3. Data Analysis:

-

Total and Nonspecific Binding: "Total binding" is measured in the absence of the competing unlabeled drug. "Nonspecific binding" is determined by adding a very high concentration of a standard unlabeled ligand (like diazepam) to saturate all specific binding sites, leaving only the radioligand bound to non-receptor components.[9]

-

Specific Binding: This is calculated by subtracting the nonspecific binding from the total binding.

-

IC50 and Ki Determination: The concentration of the test compound (this compound) that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway

This compound, like other benzodiazepine site agonists, acts as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, that forms a central chloride (Cl-) ion pore.[13][14]

The binding site for GABA is located at the interface between the α and β subunits, while the benzodiazepine binding site is located at the interface between the α and γ subunits.[4][14] When GABA binds to its receptor, it causes the chloride channel to open, allowing Cl- ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

When this compound binds to the benzodiazepine site, it does not open the channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is also bound.[15] This leads to a greater influx of Cl- ions and a stronger inhibitory signal. The significantly lower affinity of this compound compared to (S)-Zopiclone means that a much higher concentration of the (R)-enantiomer is required to produce a noticeable modulatory effect.

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Conclusion

The binding affinity of Zopiclone for the benzodiazepine receptor site is highly stereoselective. The (R)-enantiomer exhibits a significantly lower affinity—over 50 times weaker—than the (S)-enantiomer (Eszopiclone).[5] This disparity in binding affinity is the primary reason that the hypnotic and sedative effects of racemic zopiclone are attributed almost entirely to Eszopiclone. While this compound does interact with the same allosteric binding site on the GABA-A receptor, its low affinity renders it pharmacologically much less active. This detailed understanding of the stereospecific binding, elucidated through radioligand binding assays, is crucial for the rational design and development of targeted therapeutics for sleep disorders and anxiety.

References

- 1. researchgate.net [researchgate.net]

- 2. Zopiclone - Wikipedia [en.wikipedia.org]

- 3. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

- 15. Benzodiazepine receptor ligand actions on GABA responses. Benzodiazepines, CL 218872, zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Properties of Cyclopyrrolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrrolone derivatives are a class of non-benzodiazepine hypnotic agents that exert their therapeutic effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike their predecessors, the benzodiazepines, cyclopyrrolones exhibit a distinct chemical structure and pharmacological profile. This guide provides an in-depth exploration of the stereospecific properties of these compounds, focusing on the well-characterized derivative, zopiclone (B121070), and its single enantiomer, eszopiclone. Understanding the stereochemistry of cyclopyrrolones is paramount, as the spatial arrangement of atoms within the molecule dictates its interaction with the chiral environment of the GABA-A receptor, leading to significant differences in pharmacodynamic and pharmacokinetic properties between enantiomers.

This document will detail the quantitative differences in receptor binding and pharmacokinetics, provide comprehensive experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.

Stereospecific Binding and Pharmacokinetics

The pharmacological activity of cyclopyrrolone derivatives is highly dependent on their stereochemistry. The (S)-enantiomer of zopiclone, known as eszopiclone, is responsible for the majority of the hypnotic and anxiolytic effects, demonstrating significantly higher affinity for the GABA-A receptor compared to its (R)-enantiomer.

GABA-A Receptor Binding Affinity

The stereoselectivity of cyclopyrrolone derivatives is most evident in their binding affinity for the benzodiazepine (B76468) site on the GABA-A receptor. The (S)-enantiomer exhibits a markedly higher affinity than the (R)-enantiomer.

| Compound | Receptor/Ligand | IC50 (nM) | Reference |

| (+)-Zopiclone ((S)-Eszopiclone) | GABA-A / [3H]flumazenil | 21 | [1] |

| (-)-Zopiclone ((R)-Zopiclone) | GABA-A / [3H]flumazenil | 1130 | [1] |

| Racemic Zopiclone | GABA-A / [3H]flumazenil | 35.8 | [2] |

| Suriclone | GABA-A / [3H]flumazenil | 1.1 | [2] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of zopiclone enantiomers also display significant differences. Eszopiclone, the therapeutically active enantiomer, has a distinct pharmacokinetic profile when administered as a single isomer compared to the racemic mixture.[3][4]

| Parameter | Eszopiclone (3 mg) | Racemic Zopiclone (7.5 mg) | Reference |

| Cmax (ng/mL) | 38.29 ± 15.41 | - | [5] |

| AUC0–24 (ng*h/mL) | 227.36 ± 62.41 | - | [5] |

| t1/2 (hours) | ~6.1 | 3.5 - 6.5 | [3][6] |

| Bioavailability (%) | ~80 | ~80 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereospecific properties of cyclopyrrolone derivatives. The following sections provide protocols for key experiments cited in the literature.

Chiral Separation of Zopiclone Enantiomers by HPLC

Objective: To separate and quantify the (S)- and (R)-enantiomers of zopiclone from a racemic mixture.

Method: Isocratic chiral reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

Instrumentation:

-

HPLC system with UV detector

-

Chiralcel OD-RH column (150 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Zopiclone standard (racemic, (S)-, and (R)-enantiomers)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM ammonium acetate and acetonitrile in a 60:40 (v/v) ratio.

-

Standard and Sample Preparation: Dissolve 25 mg of racemic zopiclone, (S)-zopiclone, and this compound standards individually in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column Temperature: 25 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 306 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The typical retention times are approximately 5.4 minutes for this compound and 6.2 minutes for (S)-zopiclone.

-

Quantification: Determine the concentration of each enantiomer by comparing the peak areas with those of the standards. The limit of detection (LOD) for the (R)-enantiomer is approximately 0.12 µg/mL, and the limit of quantitation (LOQ) is approximately 0.40 µg/mL.[7]

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of cyclopyrrolone derivatives to the benzodiazepine site on the GABA-A receptor.

Method: Radioligand binding assay using [3H]flumazenil.[2][8]

Materials:

-

Mouse cerebral cortical membranes

-

[3H]flumazenil (radioligand)

-

Cyclopyrrolone derivatives (test compounds)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize mouse cerebral cortices in ice-cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [3H]flumazenil (at a final concentration of ~1-2 nM), and varying concentrations of the test cyclopyrrolone derivative.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., clonazepam).

-

-

Incubation: Incubate the mixture at 0-4 °C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]flumazenil) by non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional effects of cyclopyrrolone derivatives on GABA-A receptor-mediated ion currents.

Method: Electrophysiological recording from Xenopus oocytes expressing recombinant human GABA-A receptors.[9][10]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Oocyte Ringer's solution (OR2)

-

GABA and cyclopyrrolone solutions

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA mixture encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with OR2 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.

-

-

Drug Application:

-

Apply GABA to the oocyte to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of the cyclopyrrolone derivative to measure its modulatory effect on the GABA-induced current.

-

-

Data Acquisition and Analysis:

-

Record the current responses using the data acquisition system.

-

Analyze the data to determine the effect of the cyclopyrrolone derivative on the amplitude and kinetics of the GABA-A receptor-mediated current.

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of cyclopyrrolone derivatives at the GABA-A receptor.

Caption: GABA-A receptor signaling pathway modulated by cyclopyrrolone derivatives.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the stereospecific properties of a novel cyclopyrrolone derivative.

Caption: Workflow for stereospecific characterization of cyclopyrrolones.

Enantioselective Synthesis

The synthesis of enantiomerically pure cyclopyrrolone derivatives is a key step in their development. One common approach involves the resolution of a racemic mixture.

Method: Resolution of racemic zopiclone using a chiral resolving agent.[11][12]

Procedure Outline:

-

Reaction of Racemic Zopiclone with a Chiral Acid: Racemic zopiclone is reacted with an optically active acid, such as D-(+)-malic acid or D-(+)-O,O'-dibenzoyltartaric acid, in a suitable solvent mixture (e.g., acetone (B3395972) and methanol).

-

Diastereomeric Salt Formation: The two enantiomers of zopiclone form diastereomeric salts with the chiral acid, which have different solubilities.

-

Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., potassium bicarbonate) to neutralize the chiral acid and liberate the single enantiomer of zopiclone (eszopiclone).

-

Purification: The final product is purified by extraction and recrystallization.

Conclusion

The stereospecific properties of cyclopyrrolone derivatives are a critical determinant of their pharmacological and clinical profiles. The (S)-enantiomer of zopiclone, eszopiclone, is the primary contributor to the therapeutic effects, exhibiting significantly higher affinity for the GABA-A receptor and a distinct pharmacokinetic profile. This technical guide has provided a comprehensive overview of these stereospecific characteristics, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental processes. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, aiding in the rational design and evaluation of novel cyclopyrrolone-based therapeutics.

References

- 1. Two-electrode voltage-clamp technique [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 12. WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer - Google Patents [patents.google.com]

A Technical Guide to the Solubility of (R)-Zopiclone (Eszopiclone) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (R)-Zopiclone, the active stereoisomer of Zopiclone, commonly known as Eszopiclone (B1671324). Understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for its determination, and presents a visual workflow for clarity.

Introduction to this compound (Eszopiclone)

Eszopiclone is a nonbenzodiazepine hypnotic agent used for the treatment of insomnia.[1] As a member of the cyclopyrrolone class, its mechanism of action is believed to result from its interaction with GABA-receptor complexes near benzodiazepine (B76468) receptors.[1] Chemically, it is the (S)-stereoisomer of zopiclone.[2] Eszopiclone is a white to light-yellow crystalline solid.[1][3] The physicochemical properties, particularly solubility, are critical parameters influencing its dissolution rate and absorption.

Solubility Profile of this compound

The solubility of this compound has been described in various common laboratory solvents. While precise quantitative data across a wide range of solvents is limited in publicly available literature, a combination of qualitative descriptions and specific experimental values provides a clear profile. The data is summarized in the table below.

Table 1: Solubility of this compound (Eszopiclone) and Zopiclone in Various Solvents

| Solvent | Compound | Solubility Description | Quantitative Value (at 25°C unless noted) | Citation |

| Water | Eszopiclone | Very slightly soluble / Practically insoluble | 170 mg/L (estimated) | [1][4][5][6] |

| Water | Zopiclone | Practically insoluble / Poorly soluble | 0.151 mg/mL (151 mg/L); 0.22 mg/mL (Equilibrium) | [2][7][8][9] |

| Ethanol (B145695) | Eszopiclone | Slightly soluble / Very slightly soluble | - | [1][3][4][6] |

| Ethanol | Zopiclone | Slightly soluble | 10 mg/mL | [9][10] |

| Methanol | Eszopiclone | Slightly soluble | - | [6] |

| Acetone (B3395972) | Eszopiclone | Slightly soluble | - | [6] |

| Chloroform | Eszopiclone | Freely soluble | - | [6] |

| Ethyl Acetate | Eszopiclone | Slightly soluble | - | [6] |

| Ether | Eszopiclone | Very slightly soluble | - | [6] |

| Phosphate Buffer (pH 3.2) | Eszopiclone | Soluble | - | [1][3][4] |

| Hydrochloric Acid (0.1 mol/L) | Eszopiclone | Soluble | - | [6] |

Recent studies have also investigated the solubility of eszopiclone in binary solvent systems such as ethanol + water, acetonitrile (B52724) + water, and acetone + water at various temperatures, noting that solubility generally increases with temperature.[11][12] These studies employed gravimetric methods for determination.[11][12]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a critical thermodynamic parameter. The "shake-flask" method, originally described by Higuchi and Connors, is the gold standard for determining equilibrium solubility due to its reliability, particularly for poorly soluble compounds.[13]

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved drug in the supernatant is then measured.

Detailed Methodology:

-

Preparation:

-

Equilibration:

-

Place the container in a constant-temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[14]

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[14] The system reaches equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved through centrifugation followed by careful withdrawal of the supernatant, or by filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[15]

-

-

Analysis:

-

Quantify the concentration of this compound in the clear, saturated supernatant.

-

A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, should be used for accurate concentration determination.[16]

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Key Considerations:

-

pH: For ionizable compounds like Eszopiclone, the pH of the aqueous medium is a critical factor. Solubility should be determined in buffered solutions across a physiological pH range.[15]

-

Solid State: The crystalline form (polymorph) of the drug can significantly impact solubility. It is essential to characterize the solid phase before and after the experiment (e.g., using XRD or DSC) to ensure no phase transformation has occurred.[2]

-

Purity: Both the solute and the solvent must be of high purity to obtain accurate results.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. US20090269409A1 - Pharmaceutical compositions comprising eszopiclone - Google Patents [patents.google.com]

- 2. The Stabilization of Amorphous Zopiclone in an Amorphous Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Buy Eszopiclone | 138729-47-2 | >98% [smolecule.com]

- 6. US8431577B2 - Crystalline form of eszopiclone, composition, preparation and uses thereof - Google Patents [patents.google.com]

- 7. Zopiclone - Wikipedia [en.wikipedia.org]

- 8. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pmda.go.jp [pmda.go.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. solubility experimental methods.pptx [slideshare.net]

In Vivo Metabolic Pathways of (R)-Zopiclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia. It is a chiral compound, administered as a racemic mixture of two enantiomers: (S)-zopiclone (eszopiclone), which is the pharmacologically active enantiomer, and (R)-zopiclone. The disposition and metabolic fate of zopiclone are stereoselective, with significant differences observed in the pharmacokinetics of its enantiomers. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, including the enzymes involved, the resulting metabolites, and quantitative data from preclinical and clinical studies. Detailed experimental protocols for the analysis of this compound and its metabolites are also presented.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the liver, primarily through three main pathways: N-demethylation, N-oxidation, and decarboxylation. Less than 7% of the administered dose is excreted unchanged in the urine.[1] The major enzymes responsible for the oxidative metabolism of zopiclone are Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2E1, with a notable contribution from CYP2C8.[2]

The primary metabolites formed are:

-

(-)-N-desmethyl-zopiclone: An inactive metabolite resulting from the removal of the methyl group from the piperazine (B1678402) ring.

-

(-)-Zopiclone-N-oxide: A weakly active metabolite formed by the oxidation of the nitrogen atom in the pyridine (B92270) ring.

Decarboxylation is a major metabolic route, accounting for approximately 50% of a zopiclone dose.[1] The resulting metabolites from this pathway are considered inactive and are largely excreted via the lungs.[1]

Enzymology of this compound Metabolism

In vitro studies using human liver microsomes have identified the key CYP enzymes involved in zopiclone metabolism. CYP3A4 is a major enzyme in the formation of both N-desmethyl-zopiclone and zopiclone-N-oxide.[2] CYP2C8 also plays a significant role in the N-demethylation of zopiclone.[2] While these studies were conducted with racemic zopiclone, the stereoselective nature of the metabolism suggests that these enzymes are also responsible for the biotransformation of the (R)-enantiomer.

Quantitative Data

The pharmacokinetics of zopiclone are stereoselective, with the (-)-enantiomer (this compound) exhibiting different pharmacokinetic parameters compared to the (+)-enantiomer ((S)-zopiclone or eszopiclone).

Table 1: Pharmacokinetic Parameters of (R)- and (S)-Zopiclone in Healthy Volunteers Following a Single Oral Dose of 15 mg Racemic Zopiclone

| Parameter | (-)-Zopiclone ((R)-enantiomer) | (+)-Zopiclone ((S)-enantiomer) |

| Cmax (ng/mL) | 44.0 | 87.3 |

| AUC₀→∞ (ng·h/mL) | 209.5 | 691.3 |

| Elimination Half-life (min) | 225.6 | 399.2 |

| Oral Clearance (CLtot/F) (mL/min) | 659.8 | 195.5 |

| Volume of Distribution (Vd/F) (L) | 192.8 | 98.6 |

Data sourced from Fernandez et al., 1993.

Table 2: Urinary Excretion of Zopiclone Enantiomers and their Metabolites in Humans (as a percentage of the administered dose of racemic zopiclone)

| Compound | Percentage of Dose in Urine |

| Unchanged Zopiclone | 3.6% |

| N-desmethyl-zopiclone | 14.2% |

| Zopiclone-N-oxide | 13.8% |

Data sourced from Fernandez et al., 1993. The study noted that the urinary concentrations of the dextrorotatory ((+)-) enantiomers of the N-demethyl and N-oxide metabolites are higher than those of their respective antipodes.

Experimental Protocols

In Vivo Study in a Rat Model

This protocol outlines a general procedure for an in vivo pharmacokinetic study of this compound in rats.

a. Animal Housing and Care:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Housing: Housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

b. Dosing:

-

Drug Formulation: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Administration: A single oral dose is administered via gavage. The volume should not exceed 10 mL/kg body weight. For a detailed oral gavage procedure, refer to standard operating procedures for rodents.[3][4][5][6][7]

c. Blood Sampling:

-

Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein at predose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Method: Chiral LC-MS/MS for Quantification in Plasma

This protocol provides a detailed method for the simultaneous quantification of this compound and its metabolites in plasma.[8][9]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma in a polypropylene (B1209903) tube, add an internal standard solution (e.g., a deuterated analog of zopiclone).

-

Add 50 µL of a buffer solution (e.g., 0.1 M sodium carbonate, pH 9.0) and vortex briefly.

-

Add 1 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether, 1:4 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Chiral Column: A chiral stationary phase column, such as one based on an amylose (B160209) derivative (e.g., Chiralpak AD-H).[8][9]

-

Mobile Phase: A mixture of organic solvents such as ethanol, methanol, and acetonitrile, with a small percentage of an amine modifier like diethylamine (B46881) to improve peak shape.[8][9]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

Visualizations

Caption: Metabolic pathways of this compound in vivo.

Caption: A typical experimental workflow for in vivo studies.

References

- 1. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.fsu.edu [research.fsu.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. acuc.berkeley.edu [acuc.berkeley.edu]

- 8. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Studies on the Hypnotic Effects of (R)-Zopiclone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone (B121070), a non-benzodiazepine hypnotic agent of the cyclopyrrolone class, has been widely used for the treatment of insomnia. As a chiral molecule, it exists as two enantiomers: (S)-Zopiclone (eszopiclone) and (R)-Zopiclone. Initial pharmacological studies have demonstrated significant stereoselectivity in its hypnotic effects, with the (S)-enantiomer being predominantly responsible for the therapeutic activity. This technical guide provides an in-depth review of the initial studies investigating the hypnotic and pharmacological effects of the (R)-enantiomer of Zopiclone, often in comparison to its S-isomer and the racemic mixture. This document summarizes key quantitative data from preclinical and clinical research, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Zopiclone was developed as a hypnotic agent with a distinct chemical structure from traditional benzodiazepines, though its pharmacological profile is similar.[1][2] It exerts hypnotic, sedative, anxiolytic, anticonvulsant, and muscle-relaxant effects.[1][2] Zopiclone is a racemic mixture, containing equal parts of the (S) and (R) enantiomers.[3] Subsequent research focused on isolating the enantiomers to determine their individual contributions to the drug's overall effect. This led to the development of eszopiclone (B1671324), the (S)-enantiomer, which was found to be the more pharmacologically active isomer for treating insomnia.[4][5] This guide focuses on the initial research that characterized the less active (R)-enantiomer, providing crucial context for the stereoselective development of "Z-drugs".

Mechanism of Action: Stereoselective GABA-A Receptor Modulation

The hypnotic effects of zopiclone and its enantiomers are mediated through their action as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[4][6] While not structurally a benzodiazepine (B76468), zopiclone binds to the benzodiazepine binding site (or a closely related site) on the GABA-A receptor.[3][7][6] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, neuronal hyperpolarization, and subsequent depression of the central nervous system.[7][8]

Initial studies revealed that this interaction is highly stereoselective. The (S)-enantiomer (eszopiclone) possesses a significantly higher affinity for the GABA-A receptor's benzodiazepine site compared to the (R)-enantiomer.[9] This difference in binding affinity is the molecular basis for the observed differences in their hypnotic potency.

Pharmacokinetic Profile

Pharmacokinetic studies demonstrate stereoselectivity in the disposition of zopiclone's enantiomers following the administration of the racemic mixture. The (S)-enantiomer generally shows higher plasma concentrations and a slower clearance rate compared to the (R)-enantiomer.

Table 1: Comparative Pharmacokinetics of Zopiclone Enantiomers After a Single 15 mg Racemic Dose

| Parameter | (+)-Zopiclone (S-enantiomer) | (-)-Zopiclone (R-enantiomer) | Significance |

| Cmax (ng/mL) | 87.3 | 44.0 | p < 0.001 |

| AUC₀→∞ (ng·hr/mL) | 691.3 | 209.5 | p < 0.001 |

| Elimination Half-life (t½) (min) | 399.2 | 225.6 | p < 0.01 |

| Oral Clearance (CLtot/F) (mL/min) | 195.5 | 659.8 | p < 0.001 |

| Volume of Distribution (Vd/F) (L) | 98.6 | 192.8 | p < 0.01 |

| Tmax (hr) | ~1.0 - 1.6 | ~1.0 - 1.6 | Not Significant |

| Data adapted from a study in 12 adult Caucasian volunteers.[10] |

Metabolism

Zopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The main isozymes involved are CYP3A4 and, to a lesser extent, CYP2E1.[11][12] The major metabolites are an inactive N-oxide derivative and a weakly active N-desmethyl metabolite, (S)-desmethylzopiclone.[13][14]

Preclinical Studies

Animal models were crucial in elucidating the differential effects of zopiclone's enantiomers. These studies consistently showed that the (S)-enantiomer is responsible for the hypnotic and sedative effects, while the (R)-enantiomer is largely inactive in this regard.

Table 2: Summary of Preclinical Effects of Zopiclone Enantiomers and Metabolites

| Compound | Locomotor Activity | Rotarod Performance | Anxiolytic Effect (Plus Maze) | Discriminative Stimulus (Midazolam-like) |

| (S)-Zopiclone | Reduced | Disrupted at 10 mg/kg | Yes | Substituted for midazolam (Potent) |

| This compound | Reduced | No Disruption | Minimal | Very weak effect (45% max at 100 mg/kg) |

| Racemic Zopiclone | Reduced | Disrupted at 10 mg/kg | Yes | Substituted for midazolam |

| (S)-desmethylzopiclone | No alteration (<200 mg/kg) | No alteration | Yes (at low doses) | No substitution |

| Data compiled from studies in rats and rhesus monkeys.[9][13] |

Experimental Protocols

Locomotor Activity and Rotarod Performance

-

Objective: To assess sedative and motor-impairing effects.

-

Methodology:

-

Subjects: Long-Evans rats.[13]

-

Drug Administration: Intraperitoneal (i.p.) injection of racemic zopiclone, (S)-zopiclone, this compound, or (S)-desmethylzopiclone.

-

Locomotor Activity: Animals are placed in an automated activity monitoring chamber. The total number of beam breaks (indicating movement) is recorded over a set period (e.g., 30 minutes). A reduction in counts indicates sedation.[13]

-